4-[4-(2-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride
Overview
Description
4-[4-(2-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride is a chemical compound that has been widely used in scientific research. It belongs to the class of compounds known as selective estrogen receptor modulators (SERMs). This compound is known for its ability to selectively bind to estrogen receptors, which makes it a valuable tool for studying the effects of estrogen on various physiological processes.
Mechanism of Action
The mechanism of action of 4-[4-(2-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride involves its selective binding to estrogen receptors. This compound has a high affinity for estrogen receptor alpha (ERα) and a much lower affinity for estrogen receptor beta (ERβ). Once bound to the receptor, 4-[4-(2-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride can either activate or inhibit downstream signaling pathways, depending on the context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(2-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride depend on the specific signaling pathways that are activated or inhibited. In general, this compound has been shown to have a range of effects on cellular processes, including gene expression, cell proliferation, and apoptosis. In terms of physiological effects, 4-[4-(2-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride has been shown to have effects on bone growth, cardiovascular function, and reproductive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[4-(2-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride in lab experiments is its ability to selectively bind to estrogen receptors. This allows researchers to study the effects of estrogen on specific physiological processes without the confounding effects of other signaling pathways. However, one limitation of this compound is its relatively low affinity for estrogen receptor beta (ERβ), which can make it difficult to study the effects of estrogen on processes that are primarily regulated by ERβ.
Future Directions
There are several future directions for research involving 4-[4-(2-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride. One area of interest is in the development of new 4-[4-(2-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride that have higher affinity for estrogen receptor beta (ERβ). Another area of interest is in the study of the effects of estrogen on aging-related processes, such as cognitive decline and immune function. Additionally, there is interest in using 4-[4-(2-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride as a tool for developing new treatments for diseases such as osteoporosis and breast cancer.
Scientific Research Applications
4-[4-(2-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride has been used in a variety of scientific research applications. One of the main uses of this compound is in the study of estrogen receptor signaling pathways. Estrogen receptors play a critical role in regulating a wide range of physiological processes, including reproduction, bone growth, and cardiovascular function. By selectively binding to estrogen receptors, 4-[4-(2-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride can be used to study the effects of estrogen on these processes.
properties
IUPAC Name |
4-[(E)-4-(2-methoxyphenoxy)but-2-enyl]morpholine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-17-14-6-2-3-7-15(14)19-11-5-4-8-16-9-12-18-13-10-16;/h2-7H,8-13H2,1H3;1H/b5-4+; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSXSEQWXCSJAJ-FXRZFVDSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC=CCN2CCOCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OC/C=C/CN2CCOCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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